molecular formula C7H4ClF2N3 B15332201 2-Chloro-5-(difluoromethyl)-5H-pyrrolo[3,2-d]pyrimidine

2-Chloro-5-(difluoromethyl)-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B15332201
M. Wt: 203.57 g/mol
InChI Key: XKMVFRXWVNZQOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-(difluoromethyl)-5H-pyrrolo[3,2-d]pyrimidine is an organic compound with the molecular formula C7H4ClF2N3. This compound is part of the pyrrolopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(difluoromethyl)-5H-pyrrolo[3,2-d]pyrimidine typically involves multi-step reactions starting from commercially available precursors. One common route includes the cyclization of appropriate pyrimidine derivatives under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and greener solvents can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(difluoromethyl)-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield aminated derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Chloro-5-(difluoromethyl)-5H-pyrrolo[3,2-d]pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and anti-inflammatory activities.

    Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Chemical Biology: It serves as a probe in chemical biology to investigate cellular pathways and molecular interactions.

    Industrial Applications: The compound is used in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(difluoromethyl)-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, influencing signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 2-Chloro-5-(difluoromethyl)pyridine
  • 2-Chloro-5-(trifluoromethyl)pyrimidine

Uniqueness

2-Chloro-5-(difluoromethyl)-5H-pyrrolo[3,2-d]pyrimidine is unique due to its pyrrolopyrimidine core, which imparts distinct biological activities compared to other similar compounds. The presence of both chloro and difluoromethyl groups enhances its reactivity and potential for diverse chemical transformations .

Properties

Molecular Formula

C7H4ClF2N3

Molecular Weight

203.57 g/mol

IUPAC Name

2-chloro-5-(difluoromethyl)pyrrolo[3,2-d]pyrimidine

InChI

InChI=1S/C7H4ClF2N3/c8-6-11-3-5-4(12-6)1-2-13(5)7(9)10/h1-3,7H

InChI Key

XKMVFRXWVNZQOB-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C2=CN=C(N=C21)Cl)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.